1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione
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Overview
Description
The compound (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) is a synthetic nucleoside analogue. This compound is notable for its unique structural features, which include a spiro linkage and tert-butyldimethylsilyl protection. It has garnered interest in the field of medicinal chemistry due to its potential antiviral properties, particularly against HIV-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) involves multiple steps:
Protection of the xylofuranosyl moiety: The hydroxyl groups of the xylofuranosyl moiety are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the spiro linkage: The protected xylofuranosyl uracil is reacted with an appropriate oxathiole derivative to form the spiro linkage.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
(1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide): undergoes several types of chemical reactions:
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Substitution reagents: Such as fluoride ions for the removal of tert-butyldimethylsilyl groups.
Major Products
The major products formed from these reactions include oxidized derivatives and deprotected nucleosides .
Scientific Research Applications
(1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide): has several scientific research applications:
Mechanism of Action
The mechanism by which (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) exerts its antiviral effects involves inhibition of viral replication. The compound targets the reverse transcriptase enzyme of HIV-1, preventing the synthesis of viral DNA from RNA . This inhibition is achieved through binding to the enzyme’s active site, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
- (1-(2’,5’-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide)
- (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-ribofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide)
Uniqueness
The uniqueness of (1-(2’-O-(tert-Butyldimethylsilyl)-beta-D-xylofuranosyl)uracil)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) lies in its specific structural features, such as the spiro linkage and the tert-butyldimethylsilyl protection, which contribute to its stability and reactivity .
Properties
Molecular Formula |
C17H27N3O8SSi |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H27N3O8SSi/c1-16(2,3)30(4,5)27-13-14(20-7-6-12(22)19-15(20)23)26-11(8-21)17(13)10(18)9-29(24,25)28-17/h6-7,9,11,13-14,21H,8,18H2,1-5H3,(H,19,22,23)/t11?,13-,14+,17?/m0/s1 |
InChI Key |
WAZIMRXXVAWVLK-GODPOGMQSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@@H](OC(C12C(=CS(=O)(=O)O2)N)CO)N3C=CC(=O)NC3=O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C12C(=CS(=O)(=O)O2)N)CO)N3C=CC(=O)NC3=O |
Origin of Product |
United States |
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